

# In-Depth Technical Guide on the Crystal Structure of Tetrahydrothiopyran-4-one

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## Compound of Interest

Compound Name: **Tetrahydrothiopyran-4-one**

Cat. No.: **B549198**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **tetrahydrothiopyran-4-one** (also known as thian-4-one). To date, a single crystalline form has been reported in the scientific literature. This document details the crystallographic data, the experimental protocols for its determination, and discusses the current understanding of its solid-state properties.

## Introduction

**Tetrahydrothiopyran-4-one** is a heterocyclic ketone of interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. A thorough understanding of its solid-state chemistry, including its crystal structure, is crucial for controlling its physicochemical properties, which can influence factors such as solubility, stability, and bioavailability in pharmaceutical formulations.

Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that **tetrahydrothiopyran-4-one** exhibits polymorphism. A single crystal structure has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 773636.<sup>[1]</sup> The following sections provide a detailed account of this crystal structure and the methods used for its characterization.

## Crystal Structure Data

The crystallographic data for the known form of **tetrahydrothiopyran-4-one** has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

## Unit Cell Parameters and Crystal System

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	8.853(3)
b (Å)	5.568(2)
c (Å)	11.237(4)
α (°)	90
β (°)	108.75(3)
γ (°)	90
Volume (Å <sup>3</sup> )	524.9(3)
Z	4
Temperature (K)	293(2)

## Data Collection and Refinement

Parameter	Value
Diffractometer	Oxford Diffraction Xcalibur, Eos
Radiation source	Mo K $\alpha$ ( $\lambda = 0.71073 \text{ \AA}$ )
Data collection method	$\omega$ scans
Theta max (°)	27.5
Reflections collected	4253
Independent reflections	1199
R_int	0.027
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.038, wR_2 = 0.106$
R indices (all data)	$R_1 = 0.052, wR_2 = 0.115$
Goodness-of-fit on $F^2$	1.04

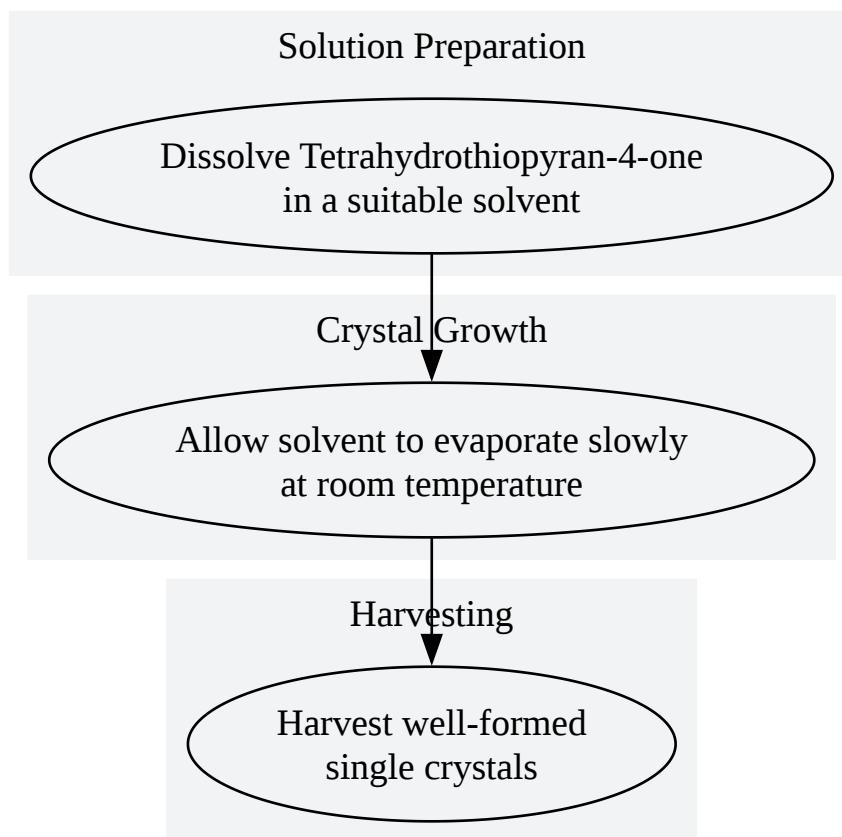
## Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of **tetrahydrothiopyran-4-one** as reported in the primary literature.

## Synthesis and Crystallization

The synthesis of tetrahydro-4H-thiopyran-4-one has been reported via the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (generated *in situ*) in a tetrahydrofuran (THF) solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid.

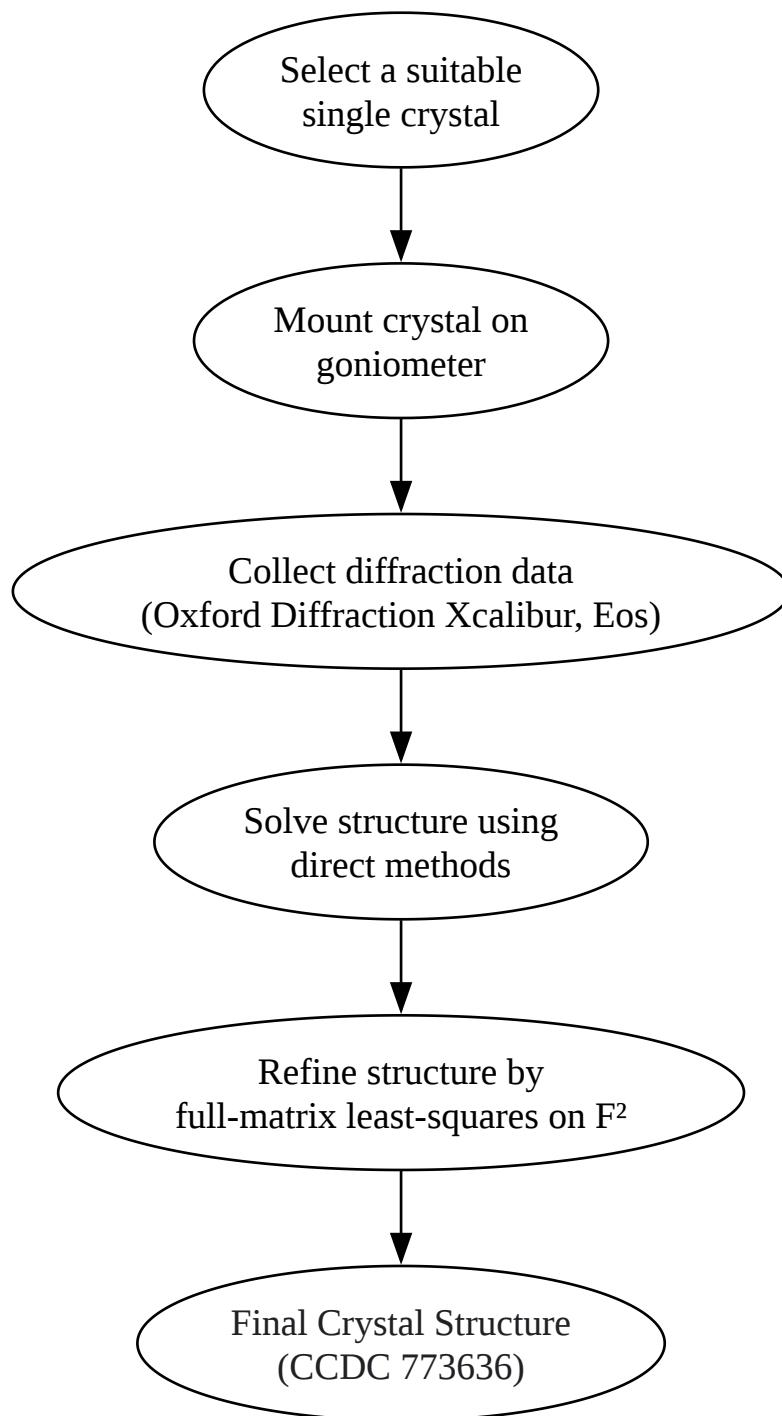
Single crystals suitable for X-ray diffraction were obtained through slow evaporation of a solution of **tetrahydrothiopyran-4-one** in an organic solvent at room temperature. The specific solvent system used for the growth of the single crystal for which the structure was determined is not explicitly detailed in the associated publication; however, general techniques for crystal growth of small organic molecules were likely employed.



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## Single-Crystal X-ray Diffraction

A suitable single crystal of **tetrahydrothiopyran-4-one** was mounted on a goniometer head. Data were collected on an Oxford Diffraction Xcalibur, Eos diffractometer using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.



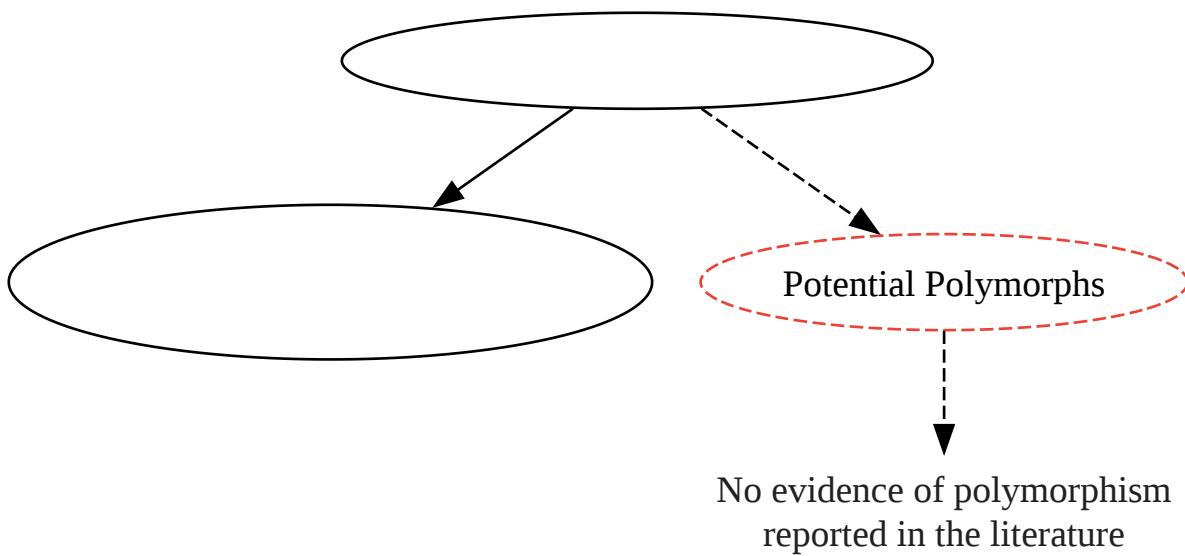
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## Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The different polymorphs of a compound can exhibit distinct physical and chemical properties, which is of particular importance in the pharmaceutical industry.

A thorough search of the scientific literature, including chemical databases and patent records, was conducted to identify any reported polymorphs of **tetrahydrothiopyran-4-one**. This investigation did not yield any studies describing or suggesting the existence of multiple crystalline forms for this compound. Therefore, it is concluded that, at present, **tetrahydrothiopyran-4-one** is known to exist in a single crystalline form, as detailed in this guide.

The absence of reported polymorphs does not definitively rule out their existence. Further experimental screening under a wide range of crystallization conditions would be necessary to conclusively determine if **tetrahydrothiopyran-4-one** can form other crystalline structures.



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## Conclusion

This technical guide has summarized the currently available information on the crystal structure of **tetrahydrothiopyran-4-one**. A single monoclinic crystal form has been identified and characterized. The detailed crystallographic data and the experimental protocols for its determination have been presented. While no polymorphs have been reported to date, researchers and drug development professionals should be aware that the potential for polymorphism exists and that further screening may be warranted depending on the specific application and regulatory requirements.

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## References

- 1. researchgate.net [researchgate.net]
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